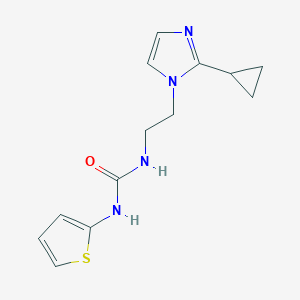
1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C13H16N4OS and its molecular weight is 276.36. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Imidazole Derivatives
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
生物活性
1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)urea is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 1-(2-(2-cyclopropylimidazol-1-yl)ethyl)-3-(thiophen-2-yl)urea, with the molecular formula C₁₅H₁₉N₃OS. It has a molecular weight of 287.38 g/mol. The structure includes an imidazole ring, a cyclopropyl group, and a thiophene ring, which are known to interact with various biological targets.
| Property | Details |
|---|---|
| IUPAC Name | 1-(2-(2-cyclopropylimidazol-1-yl)ethyl)-3-(thiophen-2-yl)urea |
| Molecular Formula | C₁₅H₁₉N₃OS |
| Molecular Weight | 287.38 g/mol |
| CAS Number | 2035007-19-1 |
The biological activity of this compound is attributed to several mechanisms:
Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity.
Protein Interaction : The thiophene moiety may interact with hydrophobic pockets in proteins, influencing their functions.
Covalent Bond Formation : The urea group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Antimicrobial Properties
Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing imidazole rings have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Research has demonstrated that certain urea derivatives can inhibit lipopolysaccharide (LPS)-induced TNF-alpha production in animal models. This suggests potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases .
Anticancer Activity
Studies have indicated that compounds with similar structures may also exhibit anticancer properties by interfering with cancer cell proliferation and survival pathways. Specific derivatives have shown promise in inhibiting tumor growth in preclinical models .
Study on TNF-alpha Production Inhibition
In a study evaluating the effects of urea derivatives on TNF-alpha production, it was found that certain structural modifications enhanced inhibitory activity significantly. The study highlighted the importance of hydrophobic substituents at specific positions on the urea moiety for increased potency .
Evaluation of Antibacterial Activity
Another investigation focused on the antibacterial properties of related compounds demonstrated that modifications to the thiophene ring could enhance activity against Gram-positive bacteria. The study reported minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .
特性
IUPAC Name |
1-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c18-13(16-11-2-1-9-19-11)15-6-8-17-7-5-14-12(17)10-3-4-10/h1-2,5,7,9-10H,3-4,6,8H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYVMSKXMSSWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













